N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide
Description
N-[(4-Fluorophenyl)methyl]-1H-pyrrole-2-carboxamide is a pyrrole-2-carboxamide derivative featuring a 4-fluorobenzyl group attached to the amide nitrogen. This compound is referenced under multiple synonyms and database identifiers, including CHEMBL366390, MFCD02571525, and CAS 478249-63-7 . The fluorine atom at the para position of the benzyl group enhances lipophilicity and may influence electronic properties, making it a candidate for medicinal chemistry and crystallography studies.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-10-5-3-9(4-6-10)8-15-12(16)11-2-1-7-14-11/h1-7,14H,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDNXPQCMNXNMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818700 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide typically involves the reaction of 4-fluorobenzylamine with 1H-pyrrole-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized carboxamide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated pyrrole derivatives.
Scientific Research Applications
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide has several notable applications:
-
Chemistry :
- Building Block for Synthesis : It serves as a precursor for synthesizing more complex organic molecules, particularly in the development of novel materials.
- Reactivity : The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, which can be utilized to modify its structure for enhanced biological activity.
-
Biology :
- Bioactive Compound : Preliminary studies suggest it possesses antimicrobial and anticancer properties. It is being investigated for its interaction with biological targets that may modulate key signaling pathways such as calcium signaling and neurotransmitter transmission .
- Mechanism of Action : Similar compounds have shown potential as selective calcium antagonists, indicating that this compound may influence calcium channel activity and neurotransmitter release.
-
Medicine :
- Therapeutic Agent : The compound is explored as a potential lead in drug discovery programs aimed at developing treatments for various diseases, including cancer and bacterial infections.
- Case Studies :
- A related pyrrole derivative demonstrated significant efficacy in reducing bacterial loads in infected animal models, suggesting potential therapeutic applications against infections like tuberculosis .
- Another study highlighted the selective cytotoxicity of a fluorinated pyrrole derivative towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
-
Industry :
- Advanced Materials Development : The unique electronic and optical properties of this compound make it suitable for applications in materials science, where it can be used to develop new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research .
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following table summarizes structural analogues of N-[(4-Fluorophenyl)methyl]-1H-pyrrole-2-carboxamide, highlighting substituent variations, molecular properties, and functional implications:
Functional and Pharmacological Implications
Substituent Effects on Bioactivity The 4-fluorobenzyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the 4-fluorobenzoyl group in CAS 478078-63-6 introduces stronger electron-withdrawing effects, which could alter binding affinities to targets like kinases or GPCRs .
Steric and Metabolic Considerations
- Compounds with branched acyl chains (e.g., CAS 478259-87-9) exhibit increased steric bulk, which may reduce metabolic degradation by cytochrome P450 enzymes .
- The thienylmethyl group in CAS 478078-63-6 could facilitate interactions with sulfur-binding pockets in enzymes, a feature absent in the target compound .
Simpler analogues like the target compound may serve as intermediates for further derivatization in antiviral or antimicrobial drug discovery .
Research Findings and Data
Crystallographic and Computational Studies
Biological Activity
N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrole ring with a carboxamide group and a 4-fluorobenzyl moiety. The presence of the fluorine atom enhances the compound's lipophilicity and stability , which are crucial for its interaction with biological targets. The molecular formula is with a molecular weight of approximately 232.25 g/mol.
The exact mechanism of action for this compound remains to be fully elucidated. However, insights can be drawn from structurally similar compounds:
- Calcium Channel Modulation : Compounds similar to this compound have been shown to act as selective calcium antagonists, potentially modulating calcium signaling pathways.
- Neurotransmitter Interactions : It may influence serotonin and dopamine signaling pathways, which could have implications for mood regulation and neuroprotection.
Antifungal Activity
Recent studies highlight the antifungal potential of pyrrole derivatives. For instance, compounds with similar structures have demonstrated significant activity against various fungal strains:
| Compound | Fungal Strain | MIC (mg/mL) | Reference |
|---|---|---|---|
| 3e | Aspergillus niger | 0.156 | |
| 3j | Aspergillus flavus | 0.156 | |
| 5h | A. fumigatus | 0.078 |
These findings suggest that this compound may exhibit similar antifungal properties, although specific data on this compound is limited.
Anticancer Potential
The compound's structural features suggest potential anticancer activity, particularly through interactions with cellular signaling pathways involved in proliferation and apoptosis:
- In vitro Studies : Preliminary investigations indicate that pyrrole derivatives can inhibit the growth of cancer cell lines, although specific studies on this compound are still needed .
Case Studies and Research Findings
- Antimicrobial Activity : A study explored the antimicrobial properties of related pyrrole derivatives, finding that halogen substitutions significantly influenced their activity against bacteria and fungi . This suggests that the fluorine substitution in this compound could enhance its antimicrobial efficacy.
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications in the pyrrole structure can lead to enhanced biological activity. For example, substituents at specific positions on the phenyl ring have been linked to increased potency against various pathogens.
- Pharmacokinetics : Similar compounds have shown favorable pharmacokinetic profiles, including high absorption rates and significant plasma protein binding, which may also apply to this compound.
Q & A
Q. What are the optimal synthetic routes for N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide to ensure high yield and purity?
Methodological Answer: A two-step synthesis involving condensation of 4-fluoroaniline derivatives with pyrrole-2-carboxylic acid intermediates is recommended. For example, similar compounds achieved 26–98% yields via coupling reactions followed by purification using reverse-phase HPLC to achieve ≥95% purity . Critical parameters include temperature control (20–25°C for coupling) and selection of activating agents (e.g., HATU or EDCI). Post-synthesis, purity validation via HPLC with UV detection at 254 nm is essential, as demonstrated in analogous carboxamide syntheses .
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
Methodological Answer:
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm hydrogen environments (e.g., aromatic protons at δ 7.2–7.4 ppm for fluorophenyl groups) and carbon backbone integrity .
- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 311.31 for related fluorophenyl carboxamides) and exact mass analysis (e.g., Q-TOF instruments) for empirical formula confirmation .
- HPLC/SFC : Employ gradient elution with C18 columns (ACN/water + 0.1% TFA) to assess purity (>98%) and resolve stereoisomers, as shown in structurally analogous compounds .
Advanced Research Questions
Q. How can X-ray crystallography be applied to resolve the 3D structure of this compound and its binding interactions?
Methodological Answer: Crystallize the compound using vapor diffusion (e.g., DCM/methanol) and collect diffraction data with synchrotron radiation. Refinement via SHELXL (SHELX suite) is ideal for small-molecule structures, enabling precise determination of bond angles, torsional conformations, and fluorine positioning. For example, SHELXTL successfully resolved fluorophenyl derivatives with R-factors < 0.05 . Co-crystallization with target proteins (e.g., enzymes) can further map binding pockets using difference Fourier maps .
Q. How should researchers address contradictions in purity data between HPLC and SFC for stereoisomers of related carboxamides?
Methodological Answer: Discrepancies often arise from differential solubility or column interactions. For example, isomers of N-(1-(1H-pyrazol-4-yl)ethyl)-3,5-dimethyl-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide showed 94–100% purity via HPLC but lower values with SFC . Mitigation strategies include:
- Validating methods with orthogonal techniques (e.g., NMR integration of diagnostic protons).
- Optimizing mobile phase composition (e.g., supercritical CO/co-solvent ratios in SFC) .
Q. What methodologies are recommended for identifying metabolites of this compound in pharmacokinetic studies?
Methodological Answer:
- In vitro assays : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Monitor for demethylation or fluorophenyl hydroxylation, as seen in related compounds .
- High-resolution MS : Use Q-Exactive Orbitrap to detect exact masses (e.g., m/z 462.1573 for fluorophenyl metabolites) and isotopic patterns for structural elucidation .
- Stable isotope labeling : -NMR tracks metabolic stability, leveraging fluorine’s high sensitivity .
Q. How can researchers design bioactivity assays to evaluate this compound as an enzyme inhibitor?
Methodological Answer:
- Kinetic assays : Use fluorescence-based substrates (e.g., FRET peptides) to measure IC values against proteases or kinases. For example, pyrrole carboxamides showed activity in CD4-mimic entry inhibitor studies .
- Surface plasmon resonance (SPR) : Quantify binding affinity (K) by immobilizing target enzymes on sensor chips and monitoring real-time interactions .
- Molecular docking : Perform in silico simulations (AutoDock Vina) to predict binding poses, guided by crystallographic data of analogous inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
